molecular formula C12H14OSi B1586892 2-[(Trimethylsilyl)ethynyl]benzaldehyde CAS No. 77123-58-1

2-[(Trimethylsilyl)ethynyl]benzaldehyde

Cat. No.: B1586892
CAS No.: 77123-58-1
M. Wt: 202.32 g/mol
InChI Key: IROGCMISRBINQX-UHFFFAOYSA-N
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Description

2-[(Trimethylsilyl)ethynyl]benzaldehyde is an organosilicon compound featuring a benzaldehyde core substituted at the ortho position with a trimethylsilyl-protected ethynyl group. Its molecular formula is C₁₂H₁₄OSi (molecular weight: ~202.32 g/mol). The trimethylsilyl (TMS) group enhances stability and modulates electronic properties, making this compound valuable in cross-coupling reactions (e.g., Sonogashira coupling) and as a precursor in organic synthesis .

Preparation Methods

2-[(Trimethylsilyl)ethynyl]benzaldehyde is an important synthetic intermediate in organic chemistry, particularly useful in the construction of more complex molecules involving alkynyl and aldehyde functionalities. The preparation of this compound typically involves the introduction of a trimethylsilyl-protected ethynyl group onto a benzaldehyde core. This article focuses exclusively on the detailed preparation methods of this compound based on diverse and authoritative research sources.

Preparation Methods Overview

The preparation of this compound generally involves the coupling of a benzaldehyde derivative with an ethynyltrimethylsilane reagent under controlled conditions. The most common strategy is the Sonogashira coupling reaction, which uses palladium catalysis to couple an aryl halide with a terminal alkyne protected by a trimethylsilyl group.

Detailed Synthetic Procedures

Sonogashira Coupling Method

  • Starting Materials : 2-bromobenzaldehyde or 2-iodobenzaldehyde and ethynyltrimethylsilane.
  • Catalysts and Reagents : Palladium catalyst (e.g., Pd(PPh3)2Cl2), copper(I) iodide as co-catalyst, and a base such as triethylamine or diisopropylethylamine.
  • Solvent : Typically tetrahydrofuran (THF) or a mixture of THF and triethylamine.
  • Conditions : The reaction is carried out under an inert atmosphere (argon or nitrogen) at reflux temperature (~70-80°C) for 1-3 hours.
  • Workup : After completion, the reaction mixture is cooled, filtered to remove solids, and the product is purified by silica gel chromatography using petroleum ether/ethyl acetate mixtures.

Example from Literature :
A solid of 4-[(Trimethylsilyl)ethynyl]benzaldehyde (809.3 mg, 4 mmol) was reacted with ethynyltrimethylsilane (471.4 mg, 4.8 mmol) in triethylamine under argon atmosphere with reflux at 76°C for 1 hour. The crude product was purified by silica gel chromatography (petroleum ether/ethyl acetate, 15:1) to yield the product in 90.11% yield.

Alternative Methods and Variations

  • Use of Polyethylene Glycol (PEG) as Solvent :
    In some procedures, PEG methyl ether is used as a solvent with NaOH and p-toluenesulfonyl chloride (TsCl) to facilitate coupling reactions under mild conditions.

  • Lewis Acid Catalysis :
    Lewis acids have been used to catalyze reactions involving alkynylsilanes and aldehydes or related intermediates, sometimes leading to ring expansion or rearrangement products. However, these are more specialized and less direct methods for preparing this compound itself.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst Pd(PPh3)2Cl2 or Pd(PPh3)4 1-5 mol% loading
Co-catalyst CuI 5-10 mol%
Base Triethylamine or diisopropylethylamine 1.5-2 equivalents
Solvent THF, or THF/triethylamine mixture Degassed, anhydrous
Temperature 70-80°C (reflux) Controlled to avoid decomposition
Reaction Time 1-3 hours Monitored by TLC or NMR
Atmosphere Argon or nitrogen To prevent oxidation
Purification Silica gel chromatography Petroleum ether/ethyl acetate eluent

Characterization Data Supporting Preparation

  • NMR Spectroscopy :
    ^1H NMR shows characteristic signals for the aldehyde proton (~9.8 ppm), aromatic protons (7.5-7.6 ppm), and the trimethylsilyl methyl groups (~0.2 ppm).

  • Mass Spectrometry :
    Molecular ion peak at m/z 202 corresponds to the molecular weight of this compound, with fragment peaks indicating loss of methyl groups.

  • Infrared Spectroscopy :
    Key absorptions include aldehyde C=O stretch (~2720-2825 cm^-1), alkyne C≡C stretch (~2145 cm^-1), and Si-C stretches (~1245 and 840 cm^-1).

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Reference
Sonogashira Coupling 2-bromobenzaldehyde + TMS-acetylene Pd catalyst, CuI, Et3N, THF, reflux 1 hr ~90
PEG/NaOH/TsCl Mediated PEG methyl ether, NaOH, TsCl 0°C to RT, THF solvent Moderate
Lewis Acid Catalysis Cyclobutenedione + alkynylsilane Lewis acid, room temp to reflux Variable

Chemical Reactions Analysis

Types of Reactions

2-[(Trimethylsilyl)ethynyl]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides, amines, and thiols, often in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: 2-[(Trimethylsilyl)ethynyl]benzoic acid.

    Reduction: 2-[(Trimethylsilyl)ethynyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(Trimethylsilyl)ethynyl]benzaldehyde depends on the specific reactions it undergoes. In general, the compound’s reactivity is influenced by the presence of the trimethylsilyl group, which can stabilize intermediates and facilitate certain reactions. The aldehyde group is also a key reactive site, participating in nucleophilic addition and condensation reactions.

Comparison with Similar Compounds

Positional Isomers: 4-[(Trimethylsilyl)ethynyl]benzaldehyde

  • Structure : The para-substituted isomer shares the same molecular formula but differs in substituent placement.
  • Synthesis: Both isomers are synthesized via Sonogashira coupling, using 4-iodobenzaldehyde (for the para isomer) or 2-iodobenzaldehyde (for the ortho isomer) as starting materials .
  • The para isomer’s linear conjugation allows enhanced electronic communication between substituents, favoring applications in porphyrin synthesis .
  • Applications : The para isomer is used in synthesizing porphyrin derivatives for materials science, while the ortho isomer may serve as a sterically hindered building block in catalysis .

Table 1: Key Properties of Positional Isomers

Property 2-[(TMS)ethynyl]benzaldehyde 4-[(TMS)ethynyl]benzaldehyde
Molecular Weight (g/mol) 202.32 202.32
Substituent Position Ortho Para
Solubility Low in water Low in water
Key Application Steric modulation Conjugated systems

Methoxy-Substituted Analogs

  • Examples :
    • 2-[2-(3-Methoxyphenyl)ethynyl]benzaldehyde (5-1g)
    • 2-[2-(2-Methoxyphenyl)ethynyl]benzaldehyde (5-h)
  • Synthesis: Synthesized via Sonogashira coupling with 2-ethynylbenzaldehyde and methoxy-substituted bromobenzenes, yielding 87–88% via silica gel chromatography .
  • Key Differences :
    • Electronic Effects : Methoxy groups are electron-donating via resonance, increasing electron density at the benzaldehyde core. In contrast, the TMS-ethynyl group is σ-donating but lacks resonance effects, creating a distinct electronic environment.
    • Stability : The TMS group offers superior hydrolytic stability compared to methoxy groups, which are prone to demethylation under acidic conditions.
    • NMR Data :
  • 1H NMR : The aldehyde proton in TMS-ethynyl derivatives resonates downfield (~10.1 ppm) due to deshielding, whereas methoxy analogs show shifts influenced by substituent position (e.g., 10.0 ppm for 5-1g) .

Table 2: Comparison with Methoxy-Substituted Derivatives

Property 2-[(TMS)ethynyl]benzaldehyde 2-[2-(3-MeO)ethynyl]benzaldehyde
Substituent TMS-ethynyl 3-Methoxyphenyl-ethynyl
Yield ~85–90% (estimated) 88%
1H NMR (Aldehyde) ~10.1 ppm 10.0 ppm
Stability High (TMS protection) Moderate

Nitro- and Iodo-Substituted Derivatives

  • 4-Iodobenzaldehyde : A precursor for synthesizing TMS-ethynylbenzaldehydes. Its low water solubility and air sensitivity contrast with the hydrophobic, stable TMS derivatives .
  • 2-[1-(2-Nitrophenyl)ethoxy]benzaldehyde : Features a nitro group (electron-withdrawing) and ethoxy linker. The nitro group drastically reduces electron density at the aldehyde, making it more electrophilic than TMS-ethynyl analogs .

Biological Activity

2-[(Trimethylsilyl)ethynyl]benzaldehyde is a synthetic organic compound with the molecular formula C12_{12}H14_{14}OSi. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.

  • Molecular Weight: 218.32 g/mol
  • Melting Point: 204-207 °C
  • Functional Groups: Aldehyde, alkyne

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It serves as a precursor for synthesizing biologically active compounds and has shown potential in the following areas:

  • Antimicrobial Activity: The compound has been utilized in the synthesis of derivatives that exhibit antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
  • Antitumor Activity: Research indicates that derivatives of this compound can act as pro-apoptotic agents, targeting mitochondria in tumor cells to induce cell death .

Biological Activity Data

Biological Activity Effect Study Reference
AntimicrobialModerate to significant activity against various bacterial strains
AntitumorInduces apoptosis in cancer cells through mitochondrial targeting
CytotoxicityExhibits cytotoxic properties in brine shrimp bioassays

Case Studies and Research Findings

  • Antimicrobial Studies
    • A study evaluated the antimicrobial efficacy of various synthesized compounds derived from this compound against multiple bacterial strains using the agar-well diffusion method. Results indicated that certain derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Antitumor Mechanism
    • Research focused on the use of this compound as a platform for delivering pro-apoptotic peptides into mitochondria. This approach enhances the therapeutic potential by specifically targeting cancer cells while minimizing damage to healthy tissues .
  • Cytotoxicity Assessment
    • The cytotoxic effects of compounds derived from this compound were assessed using brine shrimp bioassays. The findings revealed that these compounds exhibited varying degrees of cytotoxicity, suggesting a potential for further development as therapeutic agents .

Q & A

Basic Questions

Q. What is the synthetic methodology for preparing 2-[(Trimethylsilyl)ethynyl]benzaldehyde, and what are the critical reaction conditions?

The compound is synthesized via a Sonogashira coupling reaction between 2-bromobenzaldehyde and trimethylsilylacetylene. Key conditions include:

  • Temperature: 50°C.
  • Catalyst system: Palladium-based catalyst (exact catalyst not specified in evidence).
  • Solvent: Likely an aprotic solvent (e.g., THF or DMF) based on analogous protocols.
  • Yield: 69% after purification. Characterization is confirmed by 1H^1H NMR, showing signals at δ 10.56 (aldehyde proton) and δ 0.27 (trimethylsilyl group) .

Q. What are the key physical and spectroscopic properties of this compound?

  • Molecular Formula : C12_{12}H14_{14}OSi.
  • Molecular Weight : 202.32 g/mol.
  • Melting Point : 48–53°C (experimentally determined).
  • Spectroscopic Data : 1H^1H NMR (CDCl3_3): δ 10.56 (s, 1H, CHO), 7.43–7.91 (m, aromatic protons), 0.27 (s, 9H, Si(CH3_3)3_3) .

Q. How is the compound characterized to confirm its structural integrity?

  • 1H^1H NMR : Identifies the aldehyde proton (δ ~10.5) and trimethylsilyl group (δ ~0.3).
  • IR Spectroscopy : Expected peaks for aldehyde C=O (~1700 cm1^{-1}) and alkyne C≡C (~2100 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peak at m/z 202.32 (M+^+) .

Advanced Research Questions

Q. How can reaction conditions be optimized in Sonogashira coupling to improve yield or selectivity for this compound?

  • Catalyst Screening : Test Pd(PPh3_3)4_4, PdCl2_2(PPh3_3)2_2, or copper-free systems to minimize side reactions.
  • Solvent Effects : Compare polar aprotic solvents (DMF, THF) versus non-polar solvents (toluene).
  • Temperature Gradient : Assess reaction efficiency at 50°C vs. higher/lower temperatures.
  • Additives : Use bases like Et3_3N or K2_2CO3_3 to deprotonate intermediates and enhance coupling rates .

Q. What role does the trimethylsilyl (TMS) group play in stabilizing the alkyne moiety during synthesis?

  • Steric Protection : The TMS group prevents undesired side reactions (e.g., Glaser coupling) by shielding the alkyne.
  • Facile Deprotection : The TMS group can be removed under mild acidic or fluoride conditions (e.g., TBAF), enabling downstream functionalization of the alkyne .

Q. How can this compound serve as a precursor in macrocycle or polymer synthesis?

  • Condensation Reactions : React with diamines (e.g., ethylenediamine) via [2+2] or [2+3] Schiff base condensation to form macrocyclic imines.
  • Coordination Chemistry : The aldehyde and alkyne groups can act as ligands for metal-organic frameworks (MOFs) or catalysts.
  • Polymer Backbones : Incorporate into conjugated polymers via Sonogashira or Heck couplings for optoelectronic applications .

Q. What analytical challenges arise in resolving structural ambiguities, such as rotational conformers or tautomers?

  • X-ray Crystallography : Resolve crystal packing and confirm bond angles (e.g., alkyne linearity, C–Si bond geometry). For related aldehydes, dihedral angles between aromatic and aliphatic moieties are ~78–109° .
  • Dynamic NMR : Detect rotational barriers in the alkyne or silyl groups at variable temperatures.
  • DFT Calculations : Compare experimental and computed geometries to validate structural models .

Q. How does the reactivity of this compound compare to non-silylated analogs in nucleophilic additions?

  • Aldol Reactions : The electron-withdrawing aldehyde enhances electrophilicity, but the TMS group may sterically hinder nucleophilic attack.
  • Kinetic Studies : Compare reaction rates with benzaldehyde or 2-ethynylbenzaldehyde in model reactions (e.g., Grignard additions).
  • Competitive Experiments : Co-react silylated and non-silylated aldehydes to assess relative reactivity .

Q. Methodological Notes

  • Data Contradictions : Discrepancies in melting points (e.g., 48–53°C vs. literature values) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to validate .
  • Safety Considerations : The aldehyde group poses toxicity risks (irritation, sensitization). Handle under inert atmosphere with appropriate PPE.

Properties

IUPAC Name

2-(2-trimethylsilylethynyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14OSi/c1-14(2,3)9-8-11-6-4-5-7-12(11)10-13/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROGCMISRBINQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377988
Record name 2-[(Trimethylsilyl)ethynyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77123-58-1
Record name 2-[2-(Trimethylsilyl)ethynyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77123-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Trimethylsilyl)ethynyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2-bromo-benzaldehyde (20.0 g, 108.1 mmol) in anhydrous tetrahydrofuran (200 mL) was degassed with argon for 30 minutes at room temperature. To the above solution was added bis(triphenylphosphine)palladium(II) chloride (Pd(PPh3)2Cl2) (3.79 g, 5.4 mmol) and the mixture was degassed again for an additional 15 minutes. To the reaction mixture were added trimethylsilanyl acetylene (33.97 mL, 216.2 mmol), copper(I) iodide (1.0 g, 5.4 mmol) and triethylamine (29.5 mL, 216.2 mmol), and the mixture was stirred for 16 hours at room temperature. Tetrahydrofuran was removed in vacuo. To the residue was added water (100 mL), and the resulting mixture was extracted with ethyl acetate (3×100 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give a black colored crude product. Flash chromatography (silica gel, 100-200 mesh, 2-5% ethyl acetate in hexane) afforded 2-trimethylsilanylethynyl-benzaldehyde (18.0 g, 82%) as a brown colored solid. MS (ESI+) cald. for C12H14OSi [(M+H)+] 202, obsd. 203.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2-[(Trimethylsilyl)ethynyl]benzaldehyde
2-[(Trimethylsilyl)ethynyl]benzaldehyde
2-[(Trimethylsilyl)ethynyl]benzaldehyde
2-[(Trimethylsilyl)ethynyl]benzaldehyde
2-[(Trimethylsilyl)ethynyl]benzaldehyde
2-[(Trimethylsilyl)ethynyl]benzaldehyde

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